1-Methylazepan-4-amine

Descripción general

Descripción

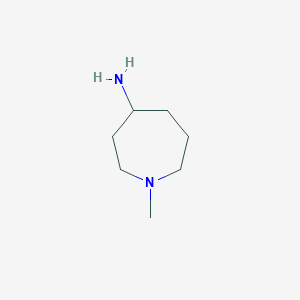

1-Methylazepan-4-amine, also known as MAA, is a compound with the molecular formula C7H16N2. It is a methyl derivative of Azepan-4-one and is used as a synthetic intermediate in the synthesis of various other compounds .

Synthesis Analysis

Amines can be synthesized by various methods. One common method is the reduction of nitriles or amides . For instance, amines can be synthesized by an S N 2 reaction between a 1° or 2° alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide .Molecular Structure Analysis

The molecular weight of 1-Methylazepan-4-amine is 128.22 g/mol. In the 1H NMR spectrum, the hydrogens attached to an amine typically appear at 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .Chemical Reactions Analysis

Amines, including 1-Methylazepan-4-amine, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .Aplicaciones Científicas De Investigación

Biomedical Materials

“1-Methylazepan-4-amine” shows potential in the development of biomedical materials . It can be used in the synthesis of self-healing materials, which are beneficial for creating long-lasting medical implants that can repair themselves when damaged . Additionally, it may contribute to the fabrication of synthetic biopolymers, which are widely used in various biomedical applications due to their biocompatibility and biodegradability .

Electronic Materials

In the realm of electronic materials , “1-Methylazepan-4-amine” could be instrumental in the production of components for organic electronics. Its properties may allow it to be used in the creation of polymers or small molecules that exhibit desirable electronic, optical, or mechanical characteristics suitable for photovoltaics or sensors.

Pharmaceuticals

“1-Methylazepan-4-amine” is categorized as a pharmaceutically active substance. It can be involved in the synthesis of novel therapeutic agents, including receptor ligands, enzyme inhibitors, and anticancer drugs. Its amine group is a common feature in many bioactive molecules, making it a valuable building block in medicinal chemistry .

Chemical Synthesis

This compound serves as a versatile building block in chemical synthesis . It can be used in various functionalization reactions and transformations to construct complex molecules, including pharmaceuticals and agrochemicals. Its nucleophilicity and basicity make it a valuable reagent in organic synthesis .

Material Science

In material science , “1-Methylazepan-4-amine” can be utilized in the design and development of new materials. It may play a role in the creation of advanced polymers, catalysts, and functional materials that could be used in a wide range of industries.

Research and Development

Lastly, “1-Methylazepan-4-amine” is used extensively in research and development . It is a subject of study in various scientific fields, including life sciences, material science, and chemical synthesis. Researchers may explore its properties and applications to develop innovative solutions for industry challenges .

Mecanismo De Acción

The mechanism of action of amines is not specific to 1-Methylazepan-4-amine and can vary depending on the context. For instance, in the context of light stabilizers, Hindered Amine Light Stabilizers (HALS) possess many functions and are frequently used to extend the service life of polymeric materials .

Propiedades

IUPAC Name |

1-methylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRZFDLVKYYDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680584 | |

| Record name | 1-Methylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylazepan-4-amine | |

CAS RN |

933741-93-6 | |

| Record name | 1-Methylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)

![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)

![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)

![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)